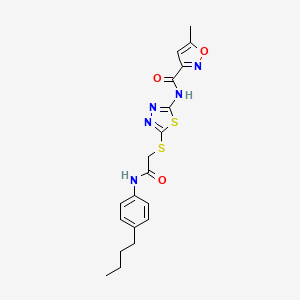

N-(5-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide

Description

The compound N-(5-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide (hereafter referred to as Compound X) is a heterocyclic carboxamide featuring a 1,3,4-thiadiazole core linked to a 5-methylisoxazole-3-carboxamide group via a thioether bridge. The 4-butylphenyl substituent on the thioethyl moiety distinguishes it from simpler derivatives. Its synthesis likely follows pathways similar to those described for analogous thiadiazole-carboxamide derivatives, such as alkylation of thiol intermediates and coupling reactions with amines .

Properties

IUPAC Name |

N-[5-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S2/c1-3-4-5-13-6-8-14(9-7-13)20-16(25)11-28-19-23-22-18(29-19)21-17(26)15-10-12(2)27-24-15/h6-10H,3-5,11H2,1-2H3,(H,20,25)(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQCBIBXCILUOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that belongs to the class of thiadiazole-isoxazole derivatives. Its structural features suggest potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound is characterized by:

- Thiadiazole and Isoxazole Moieties : These heterocyclic rings contribute to its biological activity.

- Aromatic Groups : The presence of a butylphenyl group enhances its interaction with biological targets.

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit significant biological activities, particularly as anticancer agents. The following sections detail specific findings related to its biological effects.

Anticancer Activity

- Mechanism of Action : The compound may induce apoptotic cell death in cancer cells. Flow cytometry analyses have shown that related compounds significantly block the cell cycle at the sub-G1 phase, indicating effective apoptosis induction .

- Cytotoxicity Data :

| Compound | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| Prototype 5d | 0.37 | HeLa | |

| Prototype 5g | 0.73 | HeLa | |

| Prototype 5k | 0.95 | HeLa | |

| Doxorubicin | 7.91 | HeLa |

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural modifications influence biological activity:

- Thiadiazole and Isoxazole Importance : The presence of these rings is essential for cytotoxic activity.

- Substituent Effects : Electron-donating groups such as methyl at specific positions enhance activity .

Case Studies

Several studies have explored the biological efficacy of compounds similar to this compound:

- Study on Thiazole Derivatives : A series of thiazole-bearing compounds were synthesized and evaluated for their anticancer properties. It was found that modifications at the phenyl ring significantly impacted their cytotoxicity against different cancer cell lines .

- Antitubercular Activity : Related compounds have shown promise as antitubercular agents, indicating a broader spectrum of biological activity beyond anticancer effects .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives containing the 1,3,4-thiadiazole scaffold exhibit a range of antimicrobial activities. These compounds have been evaluated for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, studies have shown that certain thiadiazole derivatives possess minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anticancer Potential

The structural characteristics of N-(5-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide indicate its potential as an anticancer agent. Its unique combination of thiadiazole and isoxazole rings may allow it to target specific biological pathways involved in cancer progression. Preliminary investigations into similar compounds have suggested promising results in inhibiting tumor growth in vitro.

Anti-inflammatory Effects

Compounds containing thiadiazole rings have been associated with anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, suggesting that this compound could be explored for therapeutic applications in inflammatory diseases .

Case Study 1: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial properties of various thiadiazole derivatives, one compound exhibited significant antibacterial activity against Gram-positive bacteria with MIC values lower than those of commonly used antibiotics like ampicillin. This indicates that modifications on the thiadiazole structure could enhance antimicrobial efficacy .

Case Study 2: Anticancer Activity Assessment

Another investigation assessed the anticancer potential of isoxazole-containing compounds similar to this compound. The results showed that these compounds inhibited cell proliferation in several cancer cell lines more effectively than traditional chemotherapeutics.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Compound X with Analogous Derivatives

- Core Heterocycles: Compound X’s 1,3,4-thiadiazole core (electron-withdrawing, sulfur-rich) contrasts with thiazole (e.g., in ) and isoxazole (e.g., in ) derivatives. Thiadiazoles generally enhance metabolic stability and π-π stacking interactions compared to thiazoles .

Substituent Effects :

- The 4-butylphenyl group in Compound X increases lipophilicity (logP ~4.5 estimated) compared to phenyl (logP ~2.8 in 4a ) or pyridinyl (logP ~1.5 in ), which may enhance bioavailability but reduce aqueous solubility.

- The thioether bridge in Compound X and 4a offers flexibility for target binding, whereas rigid thiazole or isoxazole cores (e.g., ) may restrict conformational adaptability.

Physicochemical and Pharmacokinetic Properties

Table 3: Predicted Properties

| Property | Compound X | 4a | Thiazole carboxamide |

|---|---|---|---|

| Molecular Weight (g/mol) | ~460 | 265 | ~300–350 |

| logP (estimated) | 4.5 | 2.8 | 2.0–3.5 |

| Hydrogen Bond Donors | 2 | 2 | 1–2 |

| Rotatable Bonds | 7 | 3 | 4–6 |

- The high logP of Compound X suggests superior lipid solubility but may necessitate formulation adjustments for oral delivery.

- Increased rotatable bonds (7 vs. 3 in 4a) could reduce metabolic stability compared to simpler derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.